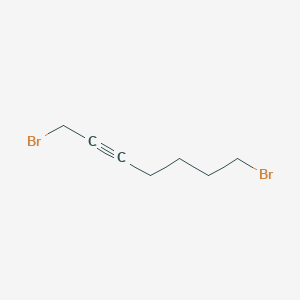
1,7-Dibromohept-2-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dibromohept-2-yne is an organic compound with the molecular formula C7H10Br2. It is a dibromoalkyne, characterized by the presence of two bromine atoms attached to a seven-carbon chain with a triple bond between the second and third carbon atoms. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,7-Dibromohept-2-yne can be synthesized through the bromination of hept-2-yne. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iodine or silver nitrate. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) at room temperature, yielding the desired dibromoalkyne.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1,7-Dibromohept-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation catalysts.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Reduction: Formation of alkenes or alkanes.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
1,7-Dibromohept-2-yne has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Utilized in the development of liquid crystal compounds and photochromic dyes.
Pharmaceuticals: Investigated for its potential use in the synthesis of bioactive compounds.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
作用機序
The mechanism of action of 1,7-Dibromohept-2-yne involves its reactivity with various biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The triple bond also allows for interactions with metal ions and other reactive species, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
1,7-Dibromoheptane: Similar structure but lacks the triple bond, leading to different reactivity and applications.
1,7-Dibromo-2-heptyne: Another dibromoalkyne with similar properties but different positioning of the bromine atoms.
Uniqueness
1,7-Dibromohept-2-yne is unique due to the presence of both bromine atoms and a triple bond, which imparts distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research fields.
特性
分子式 |
C7H10Br2 |
|---|---|
分子量 |
253.96 g/mol |
IUPAC名 |
1,7-dibromohept-2-yne |
InChI |
InChI=1S/C7H10Br2/c8-6-4-2-1-3-5-7-9/h1-2,4,6-7H2 |
InChIキー |
OHUXCMNUQIFJJL-UHFFFAOYSA-N |
正規SMILES |
C(CCBr)CC#CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


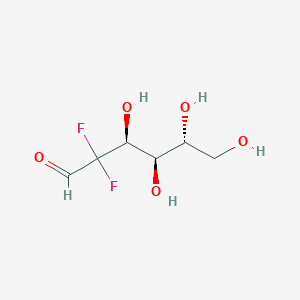
![8-Fluoroimidazo[1,5-a]pyridine-5-carboxylicacid](/img/structure/B13341250.png)
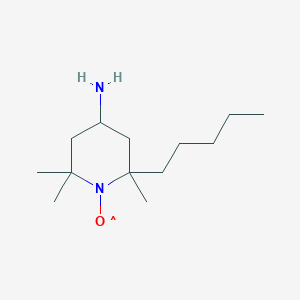
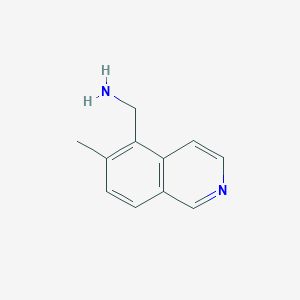

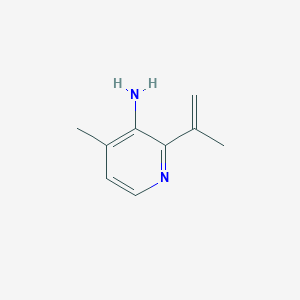
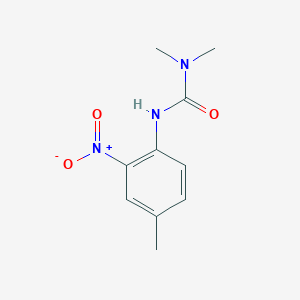
![4-Bromo-1-(3-(methoxymethyl)bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole](/img/structure/B13341286.png)
![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B13341288.png)
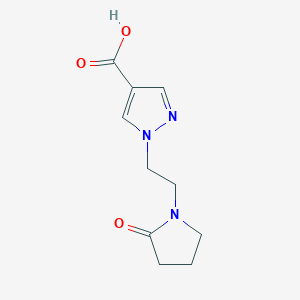
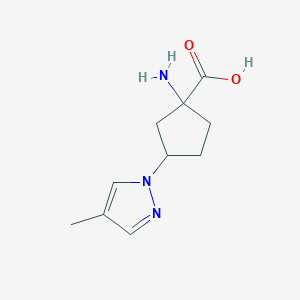
![3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine](/img/structure/B13341320.png)

![Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13341325.png)
